3-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a piperazine moiety, a fluorophenyl group, and a tetrahydroquinazoline dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The process may also involve deprotection steps using reagents like PhSH (thiophenol) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields . The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives .
Scientific Research Applications
3-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biology: The compound is used in biological assays to study its effects on cellular pathways and receptor binding.
Mechanism of Action
The mechanism of action of 3-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The piperazine moiety is known to interact with serotonin receptors, while the fluorophenyl group can enhance binding affinity and selectivity . The compound may also modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the tetrahydroquinazoline dione structure.
Para-Fluorophenylpiperazine: Known for its psychoactive properties, this compound is structurally similar but has different pharmacological effects.
Uniqueness
3-({4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is unique due to its combination of a piperazine moiety, a fluorophenyl group, and a tetrahydroquinazoline dione structure. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c27-20-9-11-21(12-10-20)29-13-15-30(16-14-29)24(32)19-7-5-18(6-8-19)17-31-25(33)22-3-1-2-4-23(22)28-26(31)34/h1-12H,13-17H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXCHRBROARPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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